

Spectroscopic Profile of Bipinnatin J: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bipinnatin J*

Cat. No.: *B1230933*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the spectroscopic data instrumental in the characterization of **Bipinnatin J**, a furanocembranoid diterpene isolated from the gorgonian octocoral *Pseudopterogorgia bipinnata*. The structural elucidation of this complex marine natural product has been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with its absolute stereochemistry confirmed by total synthesis.

Spectroscopic Data

The spectroscopic data for **Bipinnatin J** provides a unique fingerprint for its complex molecular structure. The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been pivotal in defining the carbon skeleton and stereochemistry of **Bipinnatin J**. The ^1H and ^{13}C NMR data, acquired in deuterated chloroform (CDCl_3), are presented below. The assignments are based on a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Bipinnatin J** in CDCl_3

Position	¹³ C Chemical Shift (δ) ppm	¹ H Chemical Shift (δ) ppm (Multiplicity, J in Hz)
1	40.2	3.65 (dd, J = 9.5, 4.0 Hz)
2	78.9	4.95 (d, J = 9.5 Hz)
3	124.9	5.30 (d, J = 9.5 Hz)
4	135.4	-
5	39.8	2.25 (m), 2.15 (m)
6	24.8	1.85 (m), 1.75 (m)
7	124.8	5.10 (t, J = 7.0 Hz)
8	131.5	-
9	47.9	2.35 (m)
10	82.2	5.05 (d, J = 8.0 Hz)
11	170.1	-
12	118.2	5.95 (s)
13	158.9	-
14	29.5	2.10 (m)
15	148.8	-
16	111.8	4.90 (s), 4.85 (s)
17	19.2	1.80 (s)
18	15.9	1.60 (s)
19	141.2	-
20	111.1	7.20 (s)

Note: Chemical shifts and coupling constants are representative values from published data and may vary slightly depending on experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in **Bipinnatin J**. The key absorption bands are indicative of a hydroxyl group, a lactone carbonyl, and carbon-carbon double bonds.

Table 2: Infrared (IR) Spectroscopic Data for **Bipinnatin J**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3440	O-H stretch (hydroxyl group)
1755	C=O stretch (γ-lactone)
1650	C=C stretch (alkene)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of **Bipinnatin J**.

Table 3: Mass Spectrometry (MS) Data for **Bipinnatin J**

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula
HRMS	ESI	331.1909 [M+H] ⁺	C ₂₀ H ₂₆ O ₄

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **Bipinnatin J** was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.
- ^1H NMR Acquisition: Spectra were acquired at 500 MHz with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 16 scans were co-added and the free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
- ^{13}C NMR Acquisition: Spectra were acquired at 125 MHz with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. A total of 1024 scans were co-added, and the FID was Fourier transformed with a line broadening of 1.0 Hz. Proton decoupling was applied during acquisition.
- 2D NMR Experiments: Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

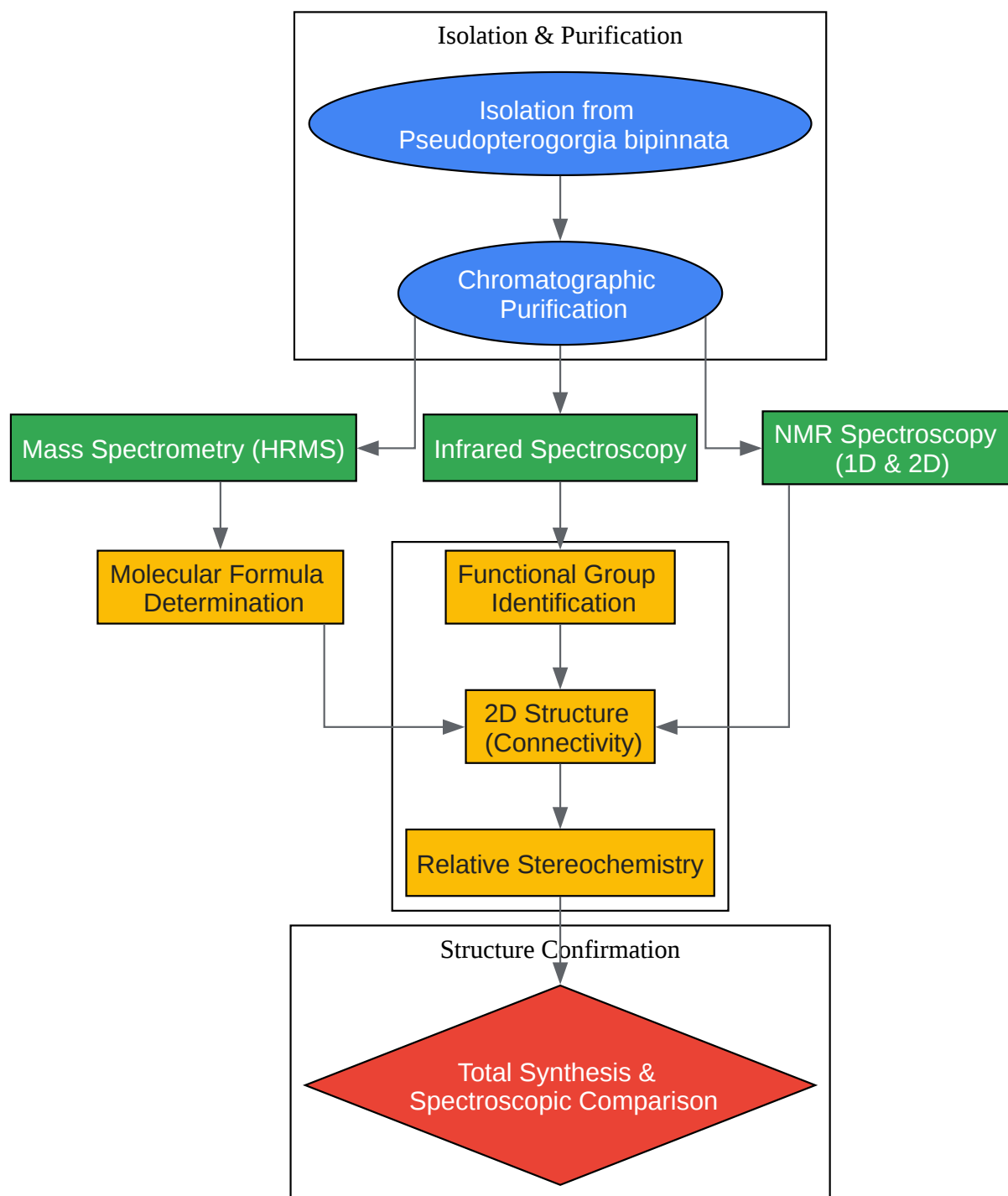
- Sample Preparation: A thin film of **Bipinnatin J** was prepared by dissolving a small amount of the compound in chloroform and evaporating the solvent on a NaCl plate.
- Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Data Acquisition: The spectrum was acquired in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 16 scans were averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Preparation: A solution of **Bipinnatin J** was prepared in methanol at a concentration of approximately 1 mg/mL.
- Instrumentation: High-resolution mass spectra were obtained using a Waters Xevo G2-XS QToF mass spectrometer.
- Data Acquisition: The sample was introduced into the mass spectrometer via an electrospray ionization (ESI) source in positive ion mode. The mass spectrum was acquired over a mass range of m/z 100-1000 with a scan time of 1 s. Leucine enkephalin was used as a lock mass for accurate mass measurements.

Visualization of the Structure Elucidation Workflow

The determination of the structure of a complex natural product like **Bipinnatin J** follows a logical workflow, integrating various spectroscopic techniques. This process is visualized in the following diagram.



[Click to download full resolution via product page](#)

Caption: Workflow for the structure elucidation of **Bipinnatin J**.

This comprehensive spectroscopic dataset and the associated experimental protocols provide a foundational resource for researchers engaged in the study of **Bipinnatin J** and other related marine natural products. The detailed characterization is essential for future investigations into its biosynthesis, pharmacological properties, and potential as a lead compound in drug discovery.

- To cite this document: BenchChem. [Spectroscopic Profile of Bipinnatin J: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1230933#spectroscopic-data-for-bipinnatin-j-nmr-ir-ms\]](https://www.benchchem.com/product/b1230933#spectroscopic-data-for-bipinnatin-j-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com